3,6-Dibromo-2-fluorobenzaldehyde

Catalog No.
S690804
CAS No.
870703-68-7
M.F
C7H3Br2FO
M. Wt
281.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-2-fluorobenzaldehyde

CAS Number

870703-68-7

Product Name

3,6-Dibromo-2-fluorobenzaldehyde

IUPAC Name

3,6-dibromo-2-fluorobenzaldehyde

Molecular Formula

C7H3Br2FO

Molecular Weight

281.9 g/mol

InChI

InChI=1S/C7H3Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H

InChI Key

IWLKVQWSDXDHAW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Br)C=O)F)Br

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)F)Br

Proteomics Research

Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used as a reagent or a building block in the synthesis of more complex molecules used in proteomic studies.

Methods of Application: The specific methods of application in proteomics research would depend on the context of the study. Generally, this compound could be used in the synthesis of peptides or proteins, possibly as a labeling agent due to its unique structure.

Results or Outcomes: The outcomes of using 3,6-Dibromo-2-fluorobenzaldehyde in proteomics research would vary greatly depending on the specific experiment. It could potentially aid in the identification or characterization of proteins in a given sample .

Materials Science

Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde could potentially be used in materials science, particularly in the synthesis of new materials .

Methods of Application: In materials science, this compound could be used as a building block in the synthesis of polymers or other complex materials .

Results or Outcomes: The outcomes would depend on the specific materials being synthesized and their properties. The unique structure of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of materials with novel properties .

Environmental Science

Methods of Application: This compound could potentially be used as a tracer or probe in environmental studies, given its unique structure .

Results or Outcomes: The results would depend on the specific environmental processes being studied. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially provide valuable insights into these processes .

Analytical Chemistry

Summary of the Application: 3,6-Dibromo-2-fluorobenzaldehyde could potentially be used in analytical chemistry, particularly in the development of new analytical methods .

Methods of Application: In analytical chemistry, this compound could be used as a standard or reagent in various analytical techniques .

Results or Outcomes: The outcomes would depend on the specific analytical methods being developed or used. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of more accurate or sensitive analytical methods .

Nanotechnology

Methods of Application: In nanotechnology, this compound could be used as a building block in the synthesis of nanoparticles or other nanoscale materials .

Results or Outcomes: The outcomes would depend on the specific nanomaterials being synthesized and their properties. The use of 3,6-Dibromo-2-fluorobenzaldehyde could potentially contribute to the development of nanomaterials with novel properties .

3,6-Dibromo-2-fluorobenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is a derivative of benzaldehyde (C6H5CHO), where two bromine (Br) atoms are substituted at positions 3 and 6 of the benzene ring, and a fluorine (F) atom is introduced at position 2.

Limited information exists regarding the natural origin of 3,6-Dibromo-2-fluorobenzaldehyde. However, its significance lies in its potential use as a building block for the synthesis of more complex molecules in scientific research, particularly in medicinal chemistry and materials science [].


Molecular Structure Analysis

The key feature of 3,6-Dibromo-2-fluorobenzaldehyde is its benzene ring structure with the following substituents:

  • Two bromine atoms (Br) at positions 3 and 6. Bromine is a large and relatively electron-withdrawing atom. Its presence can affect the reactivity of the molecule by deactivating the benzene ring towards electrophilic aromatic substitution reactions.
  • A fluorine atom (F) at position 2. Fluorine is a smaller atom compared to bromine but is also electron-withdrawing. However, due to its smaller size, it can also participate in hydrogen bonding, potentially influencing the compound's interactions with other molecules.
  • A formyl group (CHO) attached to the benzene ring. This group is responsible for the aldehyde functionality of the molecule. The carbonyl carbon (C=O) is electrophilic and can participate in various reactions.

The specific arrangement of these substituents can influence the overall shape and reactivity of the molecule.


Chemical Reactions Analysis

  • Nucleophilic addition reactions: The carbonyl group (C=O) of the aldehyde can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds. For example, it could react with alcohols in the presence of an acid catalyst to form acetals or with primary amines to form imines.
  • Halogenation reactions: The presence of bromine atoms suggests the molecule might undergo further halogenation under specific conditions. However, due to the deactivating effect of the existing halogens, this reaction might require harsher conditions.
  • Cross-coupling reactions: The bromo substituents can participate in various cross-coupling reactions, allowing the attachment of different functional groups to the molecule. This is a valuable tool for synthesizing more complex molecules.

Due to the lack of specific research available, balanced chemical equations for these reactions cannot be provided at this time.


Physical And Chemical Properties Analysis

There is no publicly available data on the specific melting point, boiling point, solubility, or stability of 3,6-Dibromo-2-fluorobenzaldehyde.

  • Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.
  • The compound is likely to be irritating to the skin and eyes.
  • It might be flammable and should be kept away from heat sources.
  • Due to the presence of halogens, it is recommended to avoid contact with strong oxidizing agents.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dibromo-2-fluorobenzaldehyde

Dates

Modify: 2023-08-15

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